![molecular formula C9H18N2O B1585907 1-Tetrahydrofurfuryl-piperazine CAS No. 82500-35-4](/img/structure/B1585907.png)
1-Tetrahydrofurfuryl-piperazine
Overview
Description
1-Tetrahydrofurfuryl-piperazine is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It is also known by other names such as 1-(Oxolan-2-ylmethyl)piperazine, 1-(Tetrahydro-2-furanylmethyl)piperazine, and 1-(Tetrahydrofuran-2-ylmethyl)piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-Tetrahydrofurfuryl-piperazine, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Tetrahydrofurfuryl-piperazine consists of a six-membered ring containing two opposing nitrogen atoms . More detailed structural analysis would require specific spectroscopic data.Physical And Chemical Properties Analysis
1-Tetrahydrofurfuryl-piperazine has a melting point of 115-117℃, a boiling point of 143-148°C at 3mm, and a density of 1.02g/ml . Its refractive index is n 20/D 1.495, and it has a pKa of 9.15±0.10 (Predicted) .Scientific Research Applications
Drug Discovery
Piperazine, which includes “1-Tetrahydrofurfuryl-piperazine”, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
Medicinal Chemistry
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
C–H Functionalization
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has opened up new avenues for the synthesis of defined substitution patterns of piperazines .
Photoredox Chemistry
Piperazines are also used in photoredox chemistry, a branch of chemistry that deals with the effects of light on chemical reactions .
Heterocyclic Chemistry
Piperazines play a significant role in heterocyclic chemistry, which involves the study of organic compounds that contain at least one atom of an element other than carbon within their ring structure .
Nitrogen Heterocycles
Piperazines are a type of nitrogen heterocycle, making up more than 75% of FDA-approved drugs . They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
Pharmacokinetic Profiles
The two nitrogen atoms in the piperazine ring improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
3D Geometry Adjustment
The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Safety and Hazards
1-Tetrahydrofurfuryl-piperazine is classified as an irritant . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-tetrahydrofurfuryl-piperazine is a derivative of, often target gaba receptors . These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons .
Mode of Action
Piperazine compounds generally exert their effects by binding to their targets and causing changes in their function . For instance, piperazine compounds can cause paralysis of parasites by binding to their muscle membrane GABA receptors .
Biochemical Pathways
Piperazine derivatives have been shown to exhibit various biological activities, such as antibacterial, antifungal, and antiviral activities . These activities suggest that 1-Tetrahydrofurfuryl-piperazine may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 17025 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given that piperazine compounds generally exert their effects by binding to their targets and causing changes in their function , it can be inferred that 1-Tetrahydrofurfuryl-piperazine may have similar effects.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBPGHNDWVURBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371955 | |
Record name | 1-Tetrahydrofurfuryl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetrahydrofurfuryl-piperazine | |
CAS RN |
82500-35-4 | |
Record name | 1-Tetrahydrofurfuryl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Tetrahydro-2-furylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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